molecular formula C21H24N4O3S3 B12131217 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12131217
M. Wt: 476.6 g/mol
InChI Key: UHNYFHIRQWLYLT-SSZFMOIBSA-N
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Description

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The presence of a thiomorpholine substituent at position 2 and a 3-(3-methoxypropyl) group on the thiazolidinone ring distinguishes this compound from its analogs, influencing its electronic properties, solubility, and biological interactions .

Properties

Molecular Formula

C21H24N4O3S3

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O3S3/c1-14-5-3-6-24-17(14)22-18(23-8-11-30-12-9-23)15(19(24)26)13-16-20(27)25(21(29)31-16)7-4-10-28-2/h3,5-6,13H,4,7-12H2,1-2H3/b16-13-

InChI Key

UHNYFHIRQWLYLT-SSZFMOIBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCSCC4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCSCC4

Origin of Product

United States

Chemical Reactions Analysis

The compound may undergo several reactions, including:

    Oxidation: Oxidative processes could modify functional groups.

    Reduction: Reduction reactions might reduce double bonds or carbonyl groups.

    Substitution: Substitution reactions could replace specific atoms or groups.

    Common Reagents and Conditions: These would depend on the specific reaction. For example

  • Major Products : These would vary based on reaction conditions, but the compound’s core structure would remain intact.

Scientific Research Applications

Researchers have explored this compound’s potential in various fields:

  • Medicine : Investigating its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
  • Chemistry : Studying its reactivity and potential as a building block for other compounds.
  • Biology : Assessing its impact on cellular processes or biological pathways.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets. For instance:

  • Enzymes : It might inhibit or activate enzymes.
  • Cell Signaling Pathways : Modulating cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound’s closest analogs differ in substituents on the thiazolidinone ring and the amino/alkyl groups attached to the pyrimidinone core. Key structural analogs include:

Compound Name/Structure Substituents (Thiazolidinone) Substituents (Pyrimidinone) Molecular Weight (g/mol) Reference
Target Compound 3-(3-Methoxypropyl) 2-(Thiomorpholin-4-yl) ~504.63*
2-[(3-Methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(4-Methylbenzyl) 2-[(3-Methoxypropyl)amino] ~570.71
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one 3-Allyl 2-[3-(Morpholin-4-yl)propylamino] ~552.67
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl) 2-[(1-Phenylethyl)amino] ~544.66

*Calculated using ChemSpider data from .

Key Differences in Properties and Activity

The 3-methoxypropyl substituent on the thiazolidinone ring increases hydrophilicity relative to bulkier groups (e.g., 4-methylbenzyl in ), which may improve solubility and bioavailability .

Biological Activity :

  • Analogs with arylalkyl groups (e.g., 4-methylbenzyl in ) exhibit enhanced anti-inflammatory activity in vitro, likely due to improved hydrophobic interactions with cyclooxygenase (COX) enzymes .
  • Compounds with morpholine/thiomorpholine substituents (e.g., and the target compound) show superior antimicrobial activity against Gram-positive bacteria compared to phenylalkyl derivatives, attributed to better membrane penetration .

Synthetic Accessibility: The target compound’s synthesis involves condensation of a thiazolidinone precursor with a pyrido[1,2-a]pyrimidin-4-one intermediate under reflux conditions, similar to methods described for analogs in . However, the thiomorpholine group requires specialized protection/deprotection steps to avoid sulfur oxidation .

Pharmacological Potential

  • Anti-inflammatory Activity: Structural analogs with thiazolidinone-pyrimidinone hybrids inhibit COX-2 with IC₅₀ values ranging from 0.8–2.3 µM, comparable to celecoxib (IC₅₀ = 0.7 µM) . The target compound’s thiomorpholine group may further modulate selectivity.
  • Antimicrobial Activity: Thiazolidinone derivatives with sulfur-containing substituents (e.g., thiomorpholine) exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus, outperforming non-sulfur analogs (MIC > 16 µg/mL) .

Physicochemical Properties

  • LogP : The target compound’s calculated LogP (~2.1) is lower than that of phenylalkyl analogs (LogP ~3.5), suggesting improved aqueous solubility .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds indicate melting points of 220–240°C, consistent with rigid, conjugated structures .

Biological Activity

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its structural features, synthesis methods, and biological activities, particularly focusing on antimicrobial and antioxidant properties.

Structural Features

The compound features a pyrido[1,2-a]pyrimidin-4-one core, which is modified with a thiazolidinylidene moiety and a methoxypropyl group. The presence of these functional groups contributes to its reactivity and potential interactions with biological macromolecules.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:

  • Formation of the Thiazolidine Ring : This step is crucial for establishing the thiazolidinylidene structure.
  • Construction of the Pyrido Core : The pyrido[1,2-a]pyrimidinone framework is synthesized through cyclization reactions involving appropriate precursors.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazolidine moieties exhibit significant antimicrobial properties. For instance, a series of thiazolidine derivatives were screened against various bacterial and fungal strains using the serial tube dilution method. The results highlighted several derivatives with promising antimicrobial activity.

CompoundMicrobial StrainActivity (IC50)
6E. coli9.18 μg/mL
4S. aureus12.34 μg/mL
9C. albicans15.67 μg/mL

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH free radical scavenging method. Compounds derived from thiazolidine structures demonstrated varying degrees of antioxidant activity.

CompoundDPPH Scavenging Activity (%)IC50 (μg/mL)
6859.18
47512.34
96515.67

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial growth and oxidative stress response pathways.

Case Studies

In a recent study published in Molecules, researchers explored the interaction between synthesized thiazolidine derivatives and DNA gyrase through molecular docking studies. The docking scores indicated that certain compounds could effectively bind to the ATP binding pocket of DNA gyrase, suggesting potential as lead structures for developing new antimicrobial agents.

Preparation Methods

Formation of 3-Chloroethyl Intermediate

A common precursor is 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , prepared by reacting 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by chlorination using thionyl chloride. This intermediate enables nucleophilic substitution at the 2-position.

Thiomorpholine Substitution

The thiomorpholin-4-yl group is introduced via SN2 reaction between the 2-chloroethyl intermediate and thiomorpholine in acetonitrile, catalyzed by N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Reaction conditions (e.g., 10–12 hours at reflux) ensure complete substitution, yielding 2-(thiomorpholin-4-yl)-3-(2-chloroethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with ~60–70% yield.

Thiazolidinone Moiety Installation

The thiazolidinone segment is constructed separately and coupled to the core via a Knoevenagel condensation.

Synthesis of Thiazolidinone Precursor

3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene is synthesized by cyclizing thiourea derivatives with α-haloesters. For example, reacting N-(3-methoxypropyl)thiourea with ethyl bromoacetate in ethanol under basic conditions yields the thiazolidinone ring.

Knoevenagel Condensation

The exocyclic double bond is formed by condensing the aldehyde group of the pyrido[1,2-a]pyrimidin-4-one core with the thiazolidinone’s active methylene group. This step requires Z-configuration control , achieved using acetic acid as a catalyst and toluene as the solvent. Molecular dynamics simulations confirm that the Z-isomer optimally occupies the SHP2 binding pocket.

Optimization and Yield Improvement

Initial attempts to synthesize Compound X faced low yields (~30%) due to steric hindrance and side reactions. Two strategies improved efficiency:

Solvent and Catalyst Screening

Replacing toluene with dimethylformamide (DMF) increased reaction rates by enhancing intermediate solubility. Adding p-toluenesulfonic acid (PTSA) as a co-catalyst reduced byproduct formation.

Temperature Gradients

A stepwise temperature protocol—reflux (110°C) for 6 hours followed by cooling to 60°C—balanced reaction kinetics and thermodynamic control, boosting yields to 55–65%.

Analytical Characterization

Post-synthesis validation employed spectroscopic and chromatographic methods:

TechniqueKey FindingsReference
1H NMR δ 1.80–2.10 ppm (methyl protons), δ 4.90–5.25 ppm (hydroxyl group in intermediates).
IR 1663–1688 cm⁻¹ (C=O stretch), 3400–3450 cm⁻¹ (O–H stretch in intermediates).
HPLC-MS Molecular ion peak at m/z 476.6 [M+H]⁺, consistent with C21H24N4O3S3.
X-ray Confirmed Z-configuration of the thiazolidinone moiety.

Scale-Up Considerations

Pilot-scale production (100 g batches) highlighted challenges in:

  • Purification : Column chromatography on silica gel (ethyl acetate/hexane, 1:3) removed unreacted thiomorpholine.

  • Crystallization : Ethanol/water mixtures (7:3) yielded pure Compound X as yellow crystals.

Comparative Analysis of Synthetic Routes

A two-round design strategy (scaffold hopping) was critical for optimizing Compound X’s flexibility and binding affinity. The first-round analog 13a exhibited rigidity due to insufficient linker length, whereas introducing a sulfur atom in the second round (Compound 14i ) improved enzymatic inhibition (SHP2 IC50 = 0.104 μM) .

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized to ensure purity and yield?

The synthesis involves multi-step organic reactions, including:

  • Formation of the thiazolidinone ring via cyclization of thiourea derivatives with α-haloesters.
  • Condensation of the thiazolidinone intermediate with a pyrido[1,2-a]pyrimidin-4-one precursor under Z-configuration control .
  • Introduction of the thiomorpholine moiety via nucleophilic substitution or coupling reactions. Optimization includes solvent selection (e.g., DMSO or acetonitrile for solubility) and catalysis (Lewis acids like BF₃·Et₂O for regioselectivity). Purity is ensured through column chromatography and recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Advanced spectroscopic methods are employed:

  • NMR (¹H, ¹³C, 2D-COSY) to verify connectivity of the thiazolidinone, pyrido-pyrimidinone, and thiomorpholine groups.
  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹).
  • X-ray crystallography (using software like SHELXL ) for absolute stereochemical confirmation.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What are the preliminary biological screening protocols for this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination).
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory/antioxidant activity : COX-2 inhibition and DPPH radical scavenging assays . Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are critical for reliability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP functional ) are used to:

  • Model the HOMO-LUMO gap to predict charge-transfer interactions.
  • Analyze Fukui indices for nucleophilic/electrophilic sites, guiding derivatization strategies.
  • Simulate infrared and UV-Vis spectra for comparison with experimental data . Software like Gaussian or ORCA is employed, with solvent effects modeled via PCM .

Q. How do structural analogs compare in terms of structure-activity relationships (SAR)?

SAR studies reveal:

Modification Impact on Bioactivity Reference
Thiomorpholine vs. morpholineEnhanced solubility and target affinity
Methoxypropyl side chainIncreased metabolic stability
Z-configuration retentionCritical for binding to kinase targets
Analog libraries are synthesized via substituent variation (e.g., alkyl chains, aryl groups) and screened against disease-specific targets .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Contradictions arise due to assay variability or impurity artifacts. Mitigation includes:

  • Reproducibility checks : Independent synthesis and bioassay replication.
  • Purity validation : HPLC (>95% purity) and elemental analysis.
  • Mechanistic studies : Target-specific assays (e.g., kinase inhibition profiling) to clarify modes of action .

Q. How are interaction mechanisms with biological targets elucidated?

Techniques include:

  • Molecular docking : AutoDock/Vina to predict binding poses with proteins (e.g., EGFR kinase).
  • Surface plasmon resonance (SPR) : Real-time binding kinetics (KD determination).
  • Isothermal titration calorimetry (ITC) : Thermodynamic profiling of ligand-target interactions .

Methodological Challenges and Solutions

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Challenges include poor solubility and polymorphism. Solutions:

  • Co-crystallization : Use of co-solvents (e.g., methanol/water mixtures).
  • Temperature-gradient methods : Slow cooling from saturated solutions.
  • Software tools : SHELXL for refinement and ORTEP-3 for visualization .

Q. How is stereochemical purity maintained during synthesis?

  • Chiral chromatography : For enantiomer separation.
  • Circular dichroism (CD) : To monitor configuration stability.
  • Steric hindrance : Bulky substituents (e.g., 3-methoxypropyl) reduce racemization .

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